3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-
Description
“3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Properties
CAS No. |
13051-10-0 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
4-bromo-3-(4-methoxyphenyl)-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H11BrN2O2/c1-11(12)9(13-14-10(11)15)7-3-5-8(16-2)6-4-7/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YYQLVPJWNLODRD-UHFFFAOYSA-N |
SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
Canonical SMILES |
CC1(C(=NNC1=O)C2=CC=C(C=C2)OC)Br |
Other CAS No. |
13051-10-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” typically involves the following steps:
Formation of the pyrazolone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: The methoxyphenyl and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-phenyl-4-methyl-: Lacks the methoxy group, which may affect its biological activity.
3H-Pyrazol-3-one, 4-chloro-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-: Contains a chlorine atom instead of bromine, potentially altering its reactivity and properties.
Uniqueness
The presence of the bromine atom and the methoxyphenyl group in “3H-Pyrazol-3-one, 4-bromo-2,4-dihydro-5-(4-methoxyphenyl)-4-methyl-” makes it unique compared to other pyrazolones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
